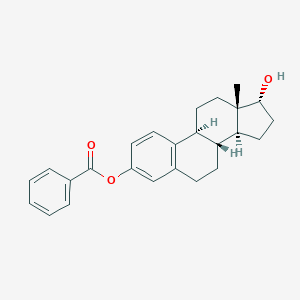

alpha-Estradiol 3-benzoate

Description

Contextualization of Estradiol (B170435) Esters within Steroid Hormone Research

Estradiol esters are derivatives of estradiol, a primary female sex hormone. In the body, these esters act as prodrugs, meaning they are inactive until they are chemically converted into the active hormone, estradiol, through the action of enzymes called esterases. wikipedia.org This conversion process is crucial for their biological function.

The esterification of estradiol, such as in the formation of estradiol benzoate (B1203000), serves several purposes in a research context. It can enhance the stability and lipophilicity of the hormone, which can affect its absorption, distribution, metabolism, and excretion within a biological system. wikipedia.org Researchers utilize these modified forms of estradiol to investigate various physiological processes, including reproductive functions and the impact of hormones on different tissues. oup.compeerj.com

Estradiol esters, including estradiol benzoate, are valuable tools in endocrinological research, allowing for more controlled studies of estrogenic effects. taylorandfrancis.com They have been instrumental in advancing our understanding of hormone-dependent conditions and the intricate mechanisms of the endocrine system. oup.com

Chemical and Stereoisomeric Differentiation of Estradiol Benzoates

The key to understanding the specific actions of estradiol benzoates lies in their stereochemistry, particularly the orientation of the hydroxyl group at the 17th carbon position of the steroid nucleus.

Distinction between 17α-Estradiol 3-Benzoate and 17β-Estradiol 3-Benzoate (Estradiol Benzoate)

The terms "alpha" and "beta" refer to the spatial arrangement of the hydroxyl group at the C17 position. In 17β-estradiol 3-benzoate, the hydroxyl group is in the beta position, which is considered the biologically active form of estradiol. This is the isomer commonly referred to simply as "estradiol benzoate." medchemexpress.com

Conversely, in 17α-estradiol 3-benzoate , the hydroxyl group is in the alpha position. This seemingly minor change in stereochemistry has a profound impact on the molecule's biological activity.

| Feature | 17α-Estradiol 3-Benzoate | 17β-Estradiol 3-Benzoate |

| Synonym | alpha-Estradiol 3-benzoate | Estradiol benzoate |

| C17 Hydroxyl Group Orientation | Alpha (α) | Beta (β) |

| Biological Activity | Significantly lower estrogenic potency compared to the beta isomer. wikipedia.org | The primary biologically active form. wikipedia.org |

| Primary Research Focus | Investigated for potential non-feminizing neuroprotective and anti-inflammatory effects. researchgate.net | Widely studied for its estrogenic effects and historical use in hormone therapy. taylorandfrancis.comwikipedia.org |

Characterization of the 17α-Epimer in Biological Systems

17α-estradiol, the parent compound of 17α-estradiol 3-benzoate, is considered a weak estrogen. wikipedia.org Its binding affinity for the classical estrogen receptors (ERα and ERβ) is substantially lower than that of 17β-estradiol. wikipedia.org

Despite its weak estrogenic activity, research has indicated that 17α-estradiol may have distinct biological roles. Studies suggest it possesses neuroprotective and antioxidant properties, potentially acting through mechanisms independent of the classical estrogen receptors. researchgate.net This has led to investigations into its potential as a therapeutic agent that could offer benefits without the strong feminizing effects associated with 17β-estradiol. researchgate.net

Historical Scientific Discoveries and Initial Research Trajectories of Estradiol Benzoate (Predominantly 17β-Isomer)

The story of estradiol benzoate is deeply rooted in the early days of hormone research. Following the isolation and structural elucidation of estrogens in the early 20th century, the scientific community began to explore ways to modify these hormones for therapeutic use. oup.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIFTLBWAOGQBI-ABMICEGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858951 | |

| Record name | alpha-Estradiol 3-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6045-53-0 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol, 3-benzoate, (17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6045-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Estradiol 3-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006045530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Estradiol 3-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17α-diol 3-benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ESTRADIOL 3-BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB090UC9W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Estradiol Benzoate Primarily 17β Isomer in Literature

Prodrug Conversion to Estradiol (B170435)

Estradiol benzoate (B1203000) is a synthetic ester derivative of 17β-estradiol, formed by the condensation of benzoic acid with the phenolic hydroxyl group of estradiol. nih.gov This esterification renders the molecule into a prodrug, meaning it is largely inactive itself and requires metabolic conversion to exert its physiological effects. smolecule.comwikipedia.org Upon administration, estradiol benzoate is absorbed and its ester bond is cleaved by esterase enzymes present in the liver, blood, and other tissues. smolecule.comwikipedia.orgwikiwand.com This hydrolysis reaction releases the active hormone, 17β-estradiol, and benzoic acid, allowing the former to enter systemic circulation and interact with target cells. nih.govsmolecule.com This conversion is a critical step, as estradiol benzoate itself has a significantly lower affinity for estrogen receptors compared to 17β-estradiol. smolecule.comwikipedia.org

Estrogen Receptor Agonism (ERα and ERβ)

The biological effects of the liberated 17β-estradiol are mediated through its binding to and activation of two primary types of intracellular estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). nih.govoup.com These receptors are members of the nuclear receptor superfamily and function as ligand-activated transcription factors. oup.comimrpress.comfrontiersin.org ERα and ERβ are encoded by separate genes (ESR1 and ESR2, respectively) and exhibit distinct tissue distribution patterns, which contributes to the diverse and sometimes opposing effects of estradiol in different parts of the body. imrpress.comfrontiersin.org For instance, ERα is predominant in the uterus, liver, and breast tissue, while ERβ is more abundant in the central nervous system, cardiovascular system, and prostate. imrpress.comfrontiersin.org Upon binding to estradiol, the receptors undergo a conformational change, dimerize (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and translocate to the nucleus to regulate gene expression. imrpress.commdpi.com

Receptor Binding Kinetics and Affinities (e.g., IC50, Kd values)

17β-estradiol binds with high affinity to both ERα and ERβ, although there are slight differences reported in the literature. nih.govbioscientifica.com The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger bond, for 17β-estradiol is generally in the low nanomolar (nM) range for both receptors. Saturation ligand binding analyses have shown a Kd of approximately 0.1 nM for human ERα and 0.4 nM for rat ERβ. nih.gov Other studies have reported IC50 values (the concentration of a ligand that displaces 50% of a radiolabeled competitor) for 17β-estradiol in the range of 3.6 nM for ERβ. guidetopharmacology.org Despite minor variations in reported values across different experimental setups, 17β-estradiol is consistently shown to be a potent agonist for both receptor subtypes. bioscientifica.com

| Receptor Subtype | Parameter | Value | Source |

|---|---|---|---|

| Human ERα | Kd | ~0.1 nM | nih.gov |

| Rat ERβ | Kd | ~0.4 nM | nih.gov |

| Human ERβ | IC50 | 3.6 nM | guidetopharmacology.org |

Differential Activation and Transcriptional Regulation by Estrogen Receptor Subtypes

While ERα and ERβ share a highly conserved DNA-binding domain (DBD) allowing them to recognize the same DNA sequences known as Estrogen Response Elements (EREs), their N-terminal and C-terminal domains show less homology. frontiersin.orgoup.comahajournals.org These structural differences, particularly in the activation function (AF-1 and AF-2) domains, lead to differential recruitment of co-regulatory proteins (coactivators and corepressors) and result in subtype-specific transcriptional activity. researchgate.netdiethylstilbestrol.co.uk

This differential activation allows for a complex and nuanced regulation of gene expression that is dependent on the cell type, promoter context, and the relative expression levels of ERα and ERβ. researchgate.netembopress.org For example, in some contexts, ERα and ERβ can have opposing effects on gene transcription; ligand-activated ERα may induce a promoter's activity, while ERβ represses it. oup.com In other instances, ERβ can modulate or inhibit the transcriptional activity of ERα. researchgate.net This differential regulation is crucial for the tissue-specific effects of estradiol. For example, ERα activation is primarily linked to proliferative effects in the uterus and breast, whereas ERβ activation is often associated with anti-proliferative and differentiation-promoting actions in tissues like the prostate and colon. frontiersin.orgnih.gov

Intracellular Signaling Pathways Modulated by Estrogen Receptors

The activation of ERα and ERβ by estradiol initiates a cascade of intracellular events that go beyond direct gene regulation. These receptors modulate multiple signaling pathways, leading to widespread changes in cellular function. nih.gov The classical, or "genomic," pathway involves the direct binding of the estradiol-ER complex to EREs in the DNA. oup.comnih.gov However, ERs also mediate "non-genomic" actions, which are rapid and occur independently of gene transcription. These can involve the activation of signaling cascades through membrane-associated ERs. oup.comfrontiersin.orgnih.gov

Modulation of Messenger RNA and Specific Protein Production

The transcriptional regulation initiated by the activated estrogen receptor directly results in the modulation of messenger RNA (mRNA) levels for specific genes. imrpress.comdrugbank.com By enhancing or repressing gene transcription, the estradiol-ER complex controls the synthesis of specific mRNAs. pnas.org For example, estradiol treatment can lead to a significant increase in the mRNA levels of proteins like vitellogenin in certain models. pnas.org

These newly synthesized mRNAs are then translated by ribosomes into proteins, which carry out the final physiological effects within the cell. nih.govdrugbank.com This can include the production of growth factors, enzymes, cytoskeletal proteins, and even the estrogen receptors themselves. mdpi.comfrontiersin.org Estradiol has also been shown to regulate the stability of certain mRNAs; for instance, it can decrease the half-life of ERα mRNA, creating a negative feedback loop. nih.govoup.com This precise control over mRNA and protein production allows for the cell-specific responses, such as proliferation, differentiation, and maintenance of tissue function, that are characteristic of estrogen action. imrpress.com

Interaction with Other Biological Targets

Estradiol benzoate, as a prodrug, is hydrolyzed in the body to 17β-estradiol, the primary and most potent endogenous estrogen. drugbank.comwikipedia.org Consequently, its biological effects are mediated by the interactions of 17β-estradiol with a wide array of molecular targets. While its primary mechanism involves binding to and activating estrogen receptors (ERα and ERβ), estradiol's influence extends to numerous other proteins and signaling pathways, modulating a diverse range of physiological processes. This section details the interaction of estradiol (the active metabolite of estradiol benzoate) with several key biological targets beyond the classical nuclear estrogen receptors.

The following table summarizes the interactions between estradiol and the specified biological targets.

Table 1: Summary of Estradiol Interactions with Various Biological Targets

| Biological Target | Interaction Type | Key Findings |

| Sex Hormone-Binding Globulin (SHBG) | Binding Protein | Estradiol binds to SHBG in circulation, which regulates its bioavailability. drugbank.comdrugbank.comtransfemscience.org Estrogens also increase the hepatic synthesis of SHBG. drugbank.comdrugbank.com |

| Thyroid-Binding Globulin (TBG) | Indirect; Upregulation | Estradiol increases the hepatic synthesis and serum concentration of TBG, which can decrease the fraction of free, unbound thyroid hormones. drugs.comdrugs.compituitary.org.uknih.gov |

| Nuclear Receptor Subfamily 1 Group I Member 2 (NR1I2/PXR) | Not Fully Characterized | Listed as a potential target for estradiol, but specific agonist/antagonist activity is not detailed in available literature. drugbank.com |

| Neuronal Acetylcholine (B1216132) Receptor Subunit Alpha-4 (nAChR α4) | Allosteric Potentiation | Estradiol potentiates acetylcholine-evoked currents in receptors containing the α4 subunit, likely by binding to a site on the C-terminal tail. nih.govresearchgate.netfrontiersin.orgnih.gov |

| Nuclear Receptor Coactivator 2 (NCOA2/SRC-2) | Coactivator Recruitment | Estradiol binding to the estrogen receptor promotes the recruitment of coactivators like NCOA2 to regulate gene transcription. oup.comwikigenes.orguniprot.org |

| G-Protein Coupled Estrogen Receptor 1 (GPER1) | Agonist | Estradiol is a high-affinity agonist for GPER1, mediating rapid, non-genomic signaling pathways. drugbank.comnih.govnih.govuniprot.org |

| ATP Synthase F(0) Complex Subunit a | Inhibition | Estradiol inhibits the F0F1-ATP synthase, likely by binding to the oligomycin-sensitivity conferring protein (OSCP), a component of the complex. drugbank.commdpi.comcarcinogenesis.com |

| Beclin-1 (BECN1) | Regulation of Expression & Interaction | Estradiol can increase the expression of Beclin-1 and also interacts with the ERα/Beclin-1 complex, modulating autophagy. aacrjournals.orgnih.govspandidos-publications.comresearchgate.net |

| 17-beta-Hydroxysteroid Dehydrogenase Type 2 (HSD17B2) | Substrate/Regulation of Expression | HSD17B2 catalyzes the oxidative conversion of active estradiol to less active estrone (B1671321). uniprot.orgoup.comoncotarget.comnih.gov Estradiol can also regulate the expression of the HSD17B2 gene. oncotarget.com |

| Estrogen-Related Receptor Gamma (ESRRG) | Ligand/Modulator | ESRRG is an orphan nuclear receptor that can be deactivated by inverse agonists; estradiol's direct role as a ligand is complex, but it can modulate ESRRG activity and target genes. drugbank.comwikipedia.orgnih.gov |

Interaction with Sex Hormone-Binding Globulin (SHBG)

Sex Hormone-Binding Globulin is a glycoprotein (B1211001) that binds to androgens and estrogens in the bloodstream. More than 95% of circulating estradiol is bound to plasma proteins, primarily SHBG and, to a lesser extent, albumin. drugbank.comdrugbank.com This binding is crucial as it regulates the bioavailability of estradiol, with only the unbound or "free" fraction being biologically active and able to enter cells to interact with receptors. transfemscience.org Furthermore, estrogens, including estradiol, increase the hepatic synthesis of SHBG. drugbank.comdrugbank.com This creates a feedback loop where increased estrogen levels can lead to higher SHBG concentrations, which in turn modulates the amount of free estradiol available to tissues. Studies in ovariectomized rats have also shown that estradiol treatment can increase SHBG binding sites in specific brain regions like the medial preoptic area. nih.gov

Interaction with Thyroid-Binding Globulin (TBG)

Estradiol does not bind directly to thyroid hormones but exerts a significant indirect effect on their regulation by increasing the hepatic synthesis of Thyroid-Binding Globulin (TBG). drugs.comdrugs.compituitary.org.uk TBG is the primary transport protein for thyroid hormones (thyroxine T4 and triiodothyronine T3) in the blood. An increase in TBG concentration leads to a higher proportion of bound thyroid hormones and a reduction in the free, biologically active fraction. drugs.comnih.gov In individuals with normal thyroid function, the thyroid gland can compensate by producing more hormones. drugs.com However, this interaction is clinically relevant as it can alter thyroid function tests and may necessitate dosage adjustments in patients receiving thyroid hormone replacement therapy. drugs.comdroracle.ai This effect is most pronounced with oral estrogen administration due to the first-pass effect in the liver. nih.gov

Interaction with Nuclear Receptor Subfamily 1 Group I Member 2 (NR1I2)

Nuclear Receptor Subfamily 1 Group I Member 2, commonly known as the Pregnane X Receptor (PXR), is a nuclear receptor that plays a key role in sensing the presence of foreign substances and regulating the expression of drug metabolism and transporter enzymes. Estradiol benzoate and its active metabolite estradiol are listed as interacting with NR1I2. drugbank.com However, the precise nature of this interaction, such as whether estradiol acts as an agonist or antagonist, and its functional consequences on PXR-mediated gene regulation, are not extensively detailed in the primary literature.

Interaction with Neuronal Acetylcholine Receptor Subunit Alpha-4 (nAChR α4)

Estradiol can directly modulate the function of certain neurotransmitter receptors. Specifically, it acts as a positive allosteric modulator of human neuronal nicotinic acetylcholine receptors (nAChRs) that contain the alpha-4 (α4) subunit, such as α4β2 receptors. nih.govnih.gov Research has shown that estradiol potentiates the currents evoked by acetylcholine in these receptors. nih.govresearchgate.net This potentiation occurs rapidly and results in an apparent increase in the receptor's affinity for acetylcholine. nih.govresearchgate.net Mechanistic studies have identified a specific binding site for estradiol on the C-terminal tail of the α4 subunit, which is necessary for this modulatory effect. nih.govfrontiersin.orgnih.gov This interaction suggests a non-genomic mechanism through which estradiol can influence neuronal excitability and cholinergic signaling in the brain.

Interaction with Nuclear Receptor Coactivator 2 (NCOA2)

The transcriptional activity of nuclear receptors, including the estrogen receptor, is dependent on the recruitment of coactivator and corepressor proteins. Nuclear Receptor Coactivator 2 (NCOA2), also known as SRC-2 or TIF2, is a key coactivator for ERα and ERβ. nih.gov Upon binding estradiol, the estrogen receptor undergoes a conformational change that facilitates its interaction with coactivators like NCOA2. oup.comwikigenes.org This NCOA2 recruitment is a critical step in the assembly of the transcriptional machinery at the promoter regions of estrogen-responsive genes, leading to the regulation of their expression. oup.com While estradiol treatment in female mice has been shown to upregulate NCOA1 (SRC-1) in certain brain regions, it does not appear to alter NCOA2 protein levels, suggesting differential regulation and roles for these coactivators. oup.com

Interaction with G-Protein Coupled Estrogen Receptor 1 (GPER1)

Beyond the classical nuclear estrogen receptors, estradiol binds with high affinity to the G-Protein Coupled Estrogen Receptor 1 (GPER1), previously known as GPR30. drugbank.comuniprot.org This interaction mediates many of the rapid, non-genomic effects of estradiol. nih.gov Activation of GPER1 by estradiol can trigger a cascade of intracellular signaling events, including the activation of adenylyl cyclase, mobilization of intracellular calcium, and transactivation of the epidermal growth factor receptor (EGFR). uniprot.org This leads to the stimulation of downstream pathways like PI3K/Akt and ERK/MAPK. nih.govuniprot.org GPER1 is expressed in various tissues, including the brain, heart, and liver, and its activation by estradiol has been linked to processes such as the facilitation of sexual receptivity in rats and the promotion of liver growth. nih.govnih.gov

Interaction with ATP Synthase F(0) Complex Subunit a

Estradiol can directly modulate mitochondrial function and cellular energy metabolism. It has been shown to inhibit the activity of the mitochondrial F0F1-ATP synthase, the enzyme complex responsible for ATP production. drugbank.comcarcinogenesis.com This inhibitory effect occurs in a dose-dependent manner within a physiological concentration range. drugbank.com The proposed mechanism involves the binding of estradiol to the oligomycin-sensitivity conferring protein (OSCP), a component of the peripheral stalk that connects the F1 and F0 domains of the ATP synthase. drugbank.commdpi.comcarcinogenesis.com The F(0) complex subunit a (also known as MT-ATP6) is a core component of the proton channel. uniprot.org By interacting with the OSCP, estradiol appears to induce an uncoupled state in the enzyme, thereby inhibiting ATP synthesis without affecting the electron transport chain itself. drugbank.commdpi.com

Interaction with Beclin-1 (BECN1)

Beclin-1 is a key protein involved in the regulation of autophagy, a cellular process for degrading and recycling cellular components. Estradiol has been shown to modulate autophagy, in part through its effects on Beclin-1. Studies in breast cancer cells and bovine mammary epithelial cells have demonstrated that estradiol treatment can increase the expression of Beclin-1. nih.govspandidos-publications.com Furthermore, co-immunoprecipitation experiments have revealed a physical interaction between the estrogen receptor α (ERα) and Beclin-1. aacrjournals.orgresearchgate.net This interaction appears to down-regulate estrogen-induced signaling events and cell growth in ERα-positive cells, suggesting that Beclin-1 can modify the cellular response to estradiol. aacrjournals.org

Interaction with 17-beta-Hydroxysteroid Dehydrogenase Type 2 (HSD17B2)

The enzyme 17-beta-Hydroxysteroid Dehydrogenase Type 2 (HSD17B2) plays a crucial role in regulating the local concentration of active estrogens. It catalyzes the NAD+-dependent oxidation of the highly potent 17β-estradiol into the much less active estrone. uniprot.orgoup.comnih.gov This enzymatic conversion effectively acts as a local "off-switch," reducing the estrogenic stimulus in target tissues like the endometrium. oup.comnih.gov The expression of HSD17B2 itself can be regulated by hormones. For example, progesterone, acting through paracrine factors, induces HSD17B2 expression in endometrial epithelial cells, thus opposing estrogen's proliferative effects. nih.gov Estradiol has also been shown to have a time-dependent effect on HSD17B2 expression in breast cancer cell lines, an effect that is dependent on the presence of ERα. oncotarget.com

Interaction with Estrogen-Related Receptor Gamma (ESRRG)

Estrogen-Related Receptor Gamma (ESRRG or NR3B3) is an orphan nuclear receptor, meaning its endogenous ligand has not been definitively identified. wikipedia.org It shares a similar DNA-binding domain with the classical estrogen receptors and can bind to estrogen response elements (EREs). nih.gov While estradiol itself is not considered the primary ligand for ESRRG, it is listed as a ligand for the receptor in some databases. drugbank.com ESRRG often acts as a constitutive activator of transcription. uniprot.org The relationship between estradiol signaling and ESRRG is complex; they share target genes and co-regulators, suggesting a potential for crosstalk and interference. nih.gov For instance, ESRRG can interact with coactivators like NCOA1 and corepressors like NCOR2, which are also involved in ER signaling. uniprot.org

Pharmacokinetic Profiles and Metabolic Pathways of Estradiol Benzoate Primarily 17β Isomer in Literature

Absorption and Distribution Characteristics

Following intramuscular injection, the esterified form of estradiol (B170435), estradiol benzoate (B1203000), is absorbed from the injection site. The increased lipophilicity conferred by the benzoate ester allows it to form a depot in the muscle tissue, from which it is slowly released into systemic circulation. drugbank.comnih.govmdpi.com Once absorbed, estradiol benzoate is distributed throughout the body. The subsequent cleavage of the ester releases 17β-estradiol, which then binds to plasma proteins. Approximately 98% of estradiol is bound to proteins, primarily sex hormone-binding globulin (SHBG) and, to a lesser extent, albumin. wikipedia.orgwikipedia.org Distribution occurs widely, with the highest concentrations found in adipose tissue. glowm.com

Esterase-Mediated Metabolic Transformation in Hepatic and Extrahepatic Tissues

The conversion of the prodrug estradiol benzoate into the active estradiol is a critical metabolic step. This transformation is mediated by esterase enzymes, which are ubiquitous in the body. wikipedia.orgmdpi.comvu.nl These enzymes hydrolyze or cleave the ester bond, a process that occurs in various locations, including the blood, liver, and other tissues. mdpi.comhpra.ieiiab.me This rapid cleavage releases 17β-estradiol and benzoic acid into the circulation. wikipedia.orgiiab.me Studies in bovine tissues confirm that estradiol benzoate is quickly metabolized, as the parent compound was not detected in tissues following administration, with the exception of a small amount in the blood. oup.com

Identification and Biological Fate of Primary Metabolites (Estradiol, Benzoic Acid)

The hydrolysis of estradiol benzoate yields two primary metabolites: 17β-estradiol and benzoic acid. ontosight.ai

17β-Estradiol: This is the pharmacologically active metabolite. It undergoes the same metabolic fate as endogenously produced estradiol. The primary site of its metabolism is the liver, where it is converted into less potent estrogens, mainly estrone (B1671321) and estriol. oup.comoup.comebi.ac.uk These metabolites can then be conjugated with sulfate (B86663) or glucuronic acid to increase their water solubility, preparing them for excretion. glowm.comhpra.iedrugbank.com In bovine studies, the major metabolites identified in muscle and fat tissue after estradiol benzoate administration were estradiol-17β and estrone. oup.com

Benzoic Acid: This metabolite is further metabolized in the body. Research in dogs identified that benzoic acid is converted into hippuric acid before its eventual elimination. jst.go.jp

Elimination Pathways

The metabolites of estradiol benzoate are eliminated from the body through various pathways. The steroid metabolites, primarily in their conjugated forms (glucuronides and sulfates), are mainly excreted in the urine. glowm.comdrugbank.comjst.go.jp A portion is also eliminated through the bile, which then enters the gastrointestinal tract and is excreted in the feces. hpra.iejst.go.jp This process of biliary excretion and subsequent reabsorption is known as enterohepatic circulation. jst.go.jp

A study using radiolabeled estradiol benzoate in dogs provided specific insights into its excretion. Seven hours after administration, 11.9% of the steroid portion and 40.5% of the benzoic acid portion were recovered in the urine. In dogs with biliary fistulas, 6.3% of the steroid and 27.5% of the benzoic acid were found in the urine, while 16.0% of the steroid and a minimal 1.05% of the benzoic acid were recovered from the bile. jst.go.jp This indicates that the steroid metabolites undergo significant enterohepatic circulation, while the benzoic acid metabolite (hippuric acid) is predominantly cleared by the kidneys into the urine. jst.go.jp

Comparative Pharmacokinetics with Other Estradiol Esters (e.g., Estradiol Cypionate, Estradiol Valerate)

The pharmacokinetic profile of estradiol benzoate differs significantly from other commonly used estradiol esters, such as estradiol cypionate and estradiol valerate (B167501). These differences primarily relate to the time to reach peak plasma concentrations and the duration of action.

A comparative study provided the following key findings: nih.gov

Time to Peak Plasma Level: Peak plasma levels of estradiol and estrone were reached in approximately 2 days following the administration of both estradiol benzoate and estradiol valerate. In contrast, it took significantly longer, approximately 4 days, to reach peak levels with estradiol cypionate. nih.gov

Peak Plasma Levels: The administration of estradiol cypionate resulted in significantly lower peak levels of estradiol and estrone compared to both estradiol valerate and estradiol benzoate. nih.gov

Duration of Action: Estradiol benzoate has the shortest duration of elevated estrogen levels, lasting for about 4-5 days. The duration for estradiol valerate is longer at 7-8 days, while estradiol cypionate has the longest duration, maintaining elevated levels for approximately 11 days. nih.govwho.int

The data suggests that the chemical structure of the ester significantly influences its release from the injection site and its subsequent pharmacokinetic behavior. nih.gov

| Pharmacokinetic Parameter | Estradiol Benzoate | Estradiol Valerate | Estradiol Cypionate |

|---|---|---|---|

| Time to Peak Plasma Level | ~2 days | ~2 days | ~4 days |

| Relative Peak Plasma Level | Higher | Higher | Lower |

| Average Duration of Elevated Estrogen Levels | 4–5 days | 7–8 days | ~11 days |

Advanced Analytical Methodologies for Detection and Quantification of Estradiol Benzoate

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation, identification, and quantification of estradiol (B170435) benzoate (B1203000) in diverse matrices. High-performance liquid chromatography and gas chromatography, particularly when coupled with mass spectrometry, are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of estradiol benzoate. Reversed-phase HPLC methods are common, employing C18 columns for separation. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.combuct.edu.cn For instance, a mobile phase of 50% acetonitrile in water has been used for the complete chromatographic separation of several steroids, including estradiol. nih.gov Detection is often achieved using an ultraviolet (UV) detector, with a common wavelength for estradiol benzoate being 230 nm. buct.edu.cn The method's performance can be characterized by its linearity and recovery. For example, one HPLC method for estradiol benzoate demonstrated a linear range of 4–14 μg/mL with an average recovery of 95.2%. buct.edu.cn Another study reported a linear calibration curve in the 0-10 µg/mL range. researchgate.net

Gas Chromatography (GC)

Gas chromatography is another effective technique for analyzing estrogens. However, due to the polar functional groups and low volatility of compounds like estradiol, derivatization is typically necessary to lower their boiling point and make them suitable for GC analysis. eiu.edu Common derivatizing agents include N,O-bis(trimethylsilyl)acetamide (BSTA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). eiu.edu A simple and rapid GC method with flame ionization detection (GC-FID) has been developed for the determination of 17 β-estradiol, with a retention time of approximately 7.7 minutes. globalresearchonline.net

Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of gas chromatography with mass spectrometry (GC-MS) provides enhanced selectivity and sensitivity for the analysis of estradiol benzoate. researchgate.net GC-MS methods often employ derivatization to improve the ionization and quantification of low-concentration estrogens. endocrine-abstracts.org For instance, a two-phase extractive ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization has been used to improve detectability. nih.gov This method achieved a limit of quantification (LOQ) ranging from 0.02 to 0.1 ng/mL for most estrogens analyzed. nih.gov Another approach involves the use of N,O-bis(trimethylsilyl)trifluoroacetamide for derivatization, which has been applied to the determination of endocrine-disrupting compounds, including 17ß-estradiol, in wastewater. dphen1.com A highly sensitive method using pentafluorobenzyl (PFB) and trimethylsilyl (B98337) (TMS) derivatization with negative ion chemical ionization (NCI)-GC/MS can detect estradiols down to 5 ng/L. shimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for measuring steroid hormones like estradiol benzoate. nih.govbohrium.com This technique is often preferred for its ability to quantify low levels of hormones with high reliability. farmaciajournal.com For example, an LC-MS/MS method has been established for determining estradiol benzoate residues in aquatic products with a limit of quantification of 1 μg/kg. spkx.net.cn The sample preparation for this method involved extraction with methyl tert-butyl ether and clean-up on a solid-phase extraction column. spkx.net.cn In another study, a sensitive LC-MS/MS assay for the simultaneous measurement of estrone (B1671321) and estradiol was developed, which involved derivatization with dansyl chloride. researchgate.net This method reported limits of detection of 12.9 pmol/L for estrone and 10.3 pmol/L for estradiol. researchgate.net The high sensitivity of LC-MS/MS makes it particularly beneficial for applications where trace-level detection is critical. nih.govbohrium.com

| Technique | Key Features | Limit of Detection/Quantification | Application Example |

|---|---|---|---|

| HPLC-UV | Reversed-phase C18 column, UV detection at 230 nm. | Linear range: 4–14 μg/mL | Content determination in transdermal patches. buct.edu.cn |

| GC-FID | Requires derivatization. | Not specified in provided context. | Determination in pharmaceutical preparations. globalresearchonline.net |

| GC-MS | Derivatization (e.g., EOC-PFP) enhances sensitivity. | LOQ: 0.02–0.1 ng/mL | Urinary estrogen analysis. nih.gov |

| LC-MS/MS | High sensitivity and accuracy without derivatization. | LOQ: 1 μg/kg | Residue analysis in aquatic products. spkx.net.cn |

Immunoassay-Based Methods

Immunoassay techniques leverage the specific binding between an antibody and an antigen to quantify substances. Radioimmunoassay is a classic example of this approach used for hormone analysis.

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is a very sensitive in vitro technique used to measure the concentrations of antigens, such as hormones, using radiolabeled molecules. wikipedia.org The principle of RIA involves a competitive binding process where a radiolabeled antigen (tracer) competes with an unlabeled antigen (from the sample) for a limited number of antibody binding sites. wikipedia.orgibl-america.com The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled antigen in the sample. wikipedia.org RIA has been a fundamental tool for the investigation of fertility and other hormonal disorders by measuring estradiol concentrations in serum and other biological fluids. ibl-america.com While extremely sensitive, RIA requires special precautions and licensing due to the use of radioactive substances. wikipedia.org

Electrochemical Sensing Approaches

Electrochemical sensors offer a promising alternative for the detection of estradiol, providing high sensitivity and selectivity. encyclopedia.pub These methods are based on the direct electrochemical oxidation of the hydroxyl group on the estradiol molecule. frontiersin.org Various modifications to the electrode surface are employed to enhance the sensor's performance.

Different types of bioreceptors, such as enzymes and antibodies, can be integrated into electrochemical biosensors. frontiersin.org For instance, a biosensor using horseradish peroxidase (HRP) immobilized on a platinum electrode has been developed. rsc.orgnih.gov The detection strategy is based on the co-substrate nature of 17β-estradiol and pyrocatechol (B87986) for the HRP enzyme, with a reported detection limit of 105 nM. rsc.org

Another approach involves the use of molecularly imprinted polymers (MIPs) as recognition elements on the electrode surface. mdpi.com Nanomaterials, such as gold nanoparticles and graphene, are also frequently used to modify electrodes to increase their surface area and improve electron transfer, thereby enhancing the sensitivity of detection. frontiersin.orgmdpi.com An electrochemical sensor based on a glassy carbon electrode modified with a nanocomposite of polyaniline and carbon dots has demonstrated a limit of detection of 43 nM for estradiol. frontiersin.org

| Electrode Modification/Bioreceptor | Detection Principle | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Horseradish Peroxidase (HRP) on Platinum Electrode | Enzymatic reaction with co-substrates. | 105 nM | rsc.org |

| Polyaniline and Carbon Dots on Glassy Carbon Electrode | Enhanced conductivity and surface area. | 43 nM | frontiersin.org |

| α-estrogen antibody on Gold Electrode | Immunosensing based on antibody-antigen interaction. | Linear range from 2.25 pg/mL | mdpi.com |

Neurobiological Research and Neuroprotection

Estradiol benzoate, the 3-benzoyl ester of estradiol, has been a subject of extensive preclinical research to elucidate its neurobiological activities and potential for neuroprotection. Studies primarily utilizing the 17β-isomer have demonstrated significant effects in various models of neurological damage and cognitive function. Evidence suggests that estrogens can exert neuroprotective effects against conditions like ischemia and stroke and in models of neurodegenerative diseases. nih.govuni.lu

Preclinical studies have employed various animal models to investigate the neuroprotective capacity of estradiol benzoate against neurodegenerative processes.

MPP+ Rat Model of Parkinson's Disease The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), used to model Parkinson's disease in rodents, induces significant damage to dopaminergic neurons. Research in gonadectomized male Wistar rats has shown that β-estradiol-3-benzoate confers neuroprotection against MPP+-induced neurotoxicity. nih.gov Treatment with estradiol benzoate completely prevented the MPP+-induced decrease in dopamine levels in the rat striatum. nih.gov This protective effect was associated with a reduction in lipid peroxidation, a key marker of oxidative stress. nih.gov Behaviorally, estradiol benzoate-treated rats exhibited a diminished number of ipsilateral turns, a common measure of motor deficit in this model, and showed an increased signal of the dopamine-synthesizing enzyme, Tyrosine Hydroxylase, in the substantia nigra. nih.gov The neuroprotective effects of estrogens in animal models of Parkinson's disease, such as the one induced by the precursor to MPP+, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are well-documented. nih.govnih.govfrontiersin.org

Kainic Acid-Induced Status Epilepticus Kainic acid administration is a widely used method to induce status epilepticus and subsequent hippocampal neurodegeneration in rodents. Chronic administration of estradiol benzoate to ovariectomized rats has been shown to significantly reduce the loss of hippocampal cells following kainic acid-induced status epilepticus. uni.lunih.gov This neuroprotective effect was particularly evident in the dentate hilus and the CA3 pyramidal layer of the hippocampus. uni.lunih.gov Interestingly, while providing neuroprotection, estradiol benzoate treatment did not appear to alter the expression or severity of the seizures themselves, suggesting a direct neuroprotective mechanism independent of anticonvulsant properties. uni.lunih.govresearchgate.net Further studies confirmed that estrogen treatment before kainic acid administration significantly protected against seizure-related mortality and reduced the number of damaged neurons in both the CA3 region and the dentate gyrus. nih.gov

| Experimental Model | Animal | Key Findings with Estradiol Benzoate Treatment | Reference |

|---|---|---|---|

| MPP+ Model of Parkinson's Disease | Gonadectomized Male Wistar Rats | Prevented dopamine depletion, decreased lipid peroxidation, reduced motor deficits. | nih.gov |

| Kainic Acid-Induced Status Epilepticus | Ovariectomized Female Rats | Reduced hippocampal cell loss (CA3 and dentate hilus), decreased seizure-related mortality. | nih.govuni.lunih.gov |

The neuroprotective effects of estradiol benzoate are attributed to a variety of underlying molecular mechanisms, including the regulation of endogenous antioxidant systems, modulation of inflammatory responses, and induction of specific protective proteins.

Estradiol benzoate has been shown to modulate the activity of several key antioxidant enzymes in the brain, although the effects can be complex and dependent on factors like sex and developmental stage.

Superoxide Dismutase (SOD): In the developing rat brain, estradiol benzoate administration resulted in sex- and age-specific changes in the activity of both manganese superoxide dismutase (MnSOD) and copper-zinc superoxide dismutase (CuZnSOD). nih.govscielo.br For instance, in newborn females, the treatment stimulated both MnSOD and CuZnSOD activity, whereas in newborn males, it stimulated MnSOD but had an inhibitory effect on CuZnSOD. nih.gov However, in the MPP+ model of Parkinson's disease, the neuroprotection conferred by estradiol benzoate was found to be unrelated to changes in MnSOD or CuZnSOD enzymatic activities. nih.gov

Glutathione Peroxidase (GSH-Px) and Catalase (CAT): Studies in ovariectomized female rats found that systemic administration of estradiol benzoate did not alter the activities of Glutathione Peroxidase or Catalase in the brain. nih.govresearchgate.net

Glutathione Reductase (GR): The activity of glutathione reductase was temporarily suppressed by estradiol benzoate two hours following treatment in ovariectomized female rats. nih.govresearchgate.net

| Antioxidant Enzyme | Effect of Estradiol Benzoate | Experimental Context | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Modulates activity (sex- and age-dependent) | Developing rat brain | nih.govscielo.br |

| Superoxide Dismutase (SOD) | No change in activity | MPP+ model of Parkinson's Disease | nih.gov |

| Glutathione Peroxidase (GSH-Px) | No change in activity | Ovariectomized female rat brain | nih.govresearchgate.net |

| Catalase (CAT) | No change in activity | Ovariectomized female rat brain | nih.govresearchgate.net |

| Glutathione Reductase (GR) | Suppressed activity (short-term) | Ovariectomized female rat brain | nih.govresearchgate.net |

Estradiol benzoate exerts significant anti-inflammatory effects in the brain, which contributes to its neuroprotective profile. Estrogens are known to blunt the inflammatory response in macrophage-like cells, including microglia in the brain. nih.gov This modulation of neuroinflammation is a key component of its protective action in neurodegenerative models. nih.gov

In the MPP+ rat model, treatment with estradiol benzoate prevented the toxin-induced increase in the expression levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). x-mol.com Concurrently, the expression of the anti-inflammatory and tissue repair-associated cytokines, Transforming Growth Factor-beta 1 (TGF-β1) and Transforming Growth Factor-beta 3 (TGF-β3), was reduced by MPP+ injury alone. x-mol.com However, in rats that received estradiol benzoate along with the MPP+ insult, the expression of both TGF-β1 and TGF-β3 was increased, suggesting a shift towards an anti-inflammatory and regenerative state. x-mol.com

A significant mechanism underlying estradiol benzoate's antioxidant and neuroprotective effects is the induction of Paraoxonase-2 (PON2). x-mol.com

Paraoxonase-2 (PON2): PON2 is an intracellular antioxidant enzyme that is highly expressed in brain regions rich in dopaminergic neurons, such as the striatum. nih.gov Its expression is regulated by estradiol, and it plays a crucial role in protecting central nervous system cells from oxidative stress. nih.gov In the MPP+ model, the protective effects of estradiol benzoate were associated with an increased expression of PON2. nih.govx-mol.com This induction of PON2 is believed to be a key mechanism by which the steroid protects dopaminergic cells from MPP+-induced injury, partly by mitigating lipid peroxidation. nih.gov

Estradiol is a well-established regulator of synaptic plasticity and cognitive function, with effects mediated in key brain regions like the hippocampus and prefrontal cortex. nih.govresearchgate.net Estradiol benzoate, by providing a sustained release of estradiol, has been shown to influence both the structure of synapses and cognitive performance in preclinical models. nih.govnih.gov

Impact on Neuroendocrine Axes (e.g., Hypothalamic-Pituitary-Adrenal Axis Response to Stress)

Estradiol benzoate modulates the activity of the Hypothalamic-Pituitary-Adrenal (HPA) axis, a critical system for managing the body's response to stress. nih.govnih.gov Pretreatment with estradiol benzoate in ovariectomized rats has been shown to alter the HPA axis response to immobilization stress. nih.govnih.gov Specifically, both estradiol benzoate and selective agonists for estrogen receptor alpha (ERα) can increase basal corticosterone levels. nih.gov However, this pretreatment prevents any additional rise in corticosterone that would typically be induced by either single or repeated stress exposure, suggesting an ERα-mediated mechanism. nih.gov

Under basal, non-stress conditions, the estrogenic effect on the HPA axis appears to be mediated mainly by ERα in the paraventricular nucleus (PVN) of the hypothalamus. oup.com During stress conditions, both ERα and ERβ are involved in regulating HPA axis activity. oup.com In the PVN, ERα activation has a stimulatory effect on the stress-induced corticosterone response, while ERβ activation has an inhibitory effect. oup.com This dual action allows for a fine-tuning of the HPA axis responsiveness to stress. oup.com

Regional Brain-Specific Effects and Catecholaminergic Neuronal Modulation

The effects of estradiol benzoate on neuronal structure and gene expression are not uniform throughout the brain but exhibit regional specificity. nih.govbohrium.com Long-term treatment in ovariectomized rats has been shown to increase the proportion of neurons with stacked rough endoplasmic reticulum in the ventromedial hypothalamus and the medial preoptic nucleus, areas involved in reproductive behaviors. bohrium.com However, the same treatment had no effect on neurons in the arcuate nucleus or the midbrain central gray. bohrium.com

| Brain Region/System | Observed Effect | Reference |

|---|---|---|

| Ventromedial Hypothalamus | Increased stacked rough endoplasmic reticulum in neurons | bohrium.com |

| Medial Preoptic Nucleus | Increased stacked rough endoplasmic reticulum in neurons | bohrium.com |

| Arcuate Nucleus & Midbrain Central Gray | No effect on neuronal ultrastructure | bohrium.com |

| Locus Coeruleus (Catecholaminergic) | Abrogated stress-induced rise in Dbh mRNA | nih.gov |

| Nucleus of the Solitary Tract (Catecholaminergic) | Attenuated stress-induced rise in Tyrosine Hydroxylase & Dbh mRNA | nih.gov |

Skeletal System and Bone Metabolism Research

Attenuation of Ovariectomy-Induced Bone Loss in Animal Models

The ovariectomized rat is a widely used and accepted animal model for studying postmenopausal osteoporosis, as the resulting ovarian hormone deficiency leads to bone loss that shares similarities with that in postmenopausal women. creative-biolabs.com In these models, estrogen deficiency causes an imbalance between bone resorption and formation, with resorption rates exceeding formation, leading to a net loss of bone mass, particularly in cancellous bone. creative-biolabs.com

Research has demonstrated that treatment with estrogens, including estradiol benzoate, can significantly attenuate this bone loss. In ovariectomized, lactating rats, estrogen treatment improved the retention of bone mineral mass by 15-25% compared to untreated controls. nih.gov Studies have also shown that the combined use of n-3 polyunsaturated fatty acids and 17β-estradiol-3-benzoate can synergistically increase femoral cortical bone volume and bone mineral content in ovariectomized rats. nih.gov This protective effect is associated with the suppression of bone-resorbing cytokines and the up-regulation of transcription factors essential for bone formation. nih.gov While estrogen administration is effective at preventing bone loss, it may not be able to restore bone that has already been lost due to estrogen deficiency. scilit.com

Regulation of Bone Remodeling Processes (Bone Resorption and Formation)

Estradiol and its esters, such as estradiol benzoate, play a critical role in the regulation of bone remodeling, a continuous process involving bone resorption by osteoclasts and bone formation by osteoblasts. Estrogen deficiency is a primary cause of postmenopausal osteoporosis, characterized by an imbalance where bone resorption exceeds formation, leading to bone loss. mdpi.commdpi.com

Preclinical studies demonstrate that high doses of estrogen can inhibit bone resorption and stimulate bone formation in ovariectomized mice, a common animal model for postmenopausal osteoporosis. nih.gov Estrogen's primary effect is the inhibition of bone remodeling, achieved by decreasing bone resorption and maintaining bone formation. nih.gov In a state of estrogen deficiency, there is an increase in bone turnover, with a notable gap between resorption and formation. nih.gov This is partly because the loss of estrogen's pro-apoptotic effects on osteoclasts extends their lifespan, accelerating bone loss. mdpi.com Furthermore, estrogens can stimulate osteoblasts and increase the synthesis of bone collagen, suggesting an anabolic effect on bone. nih.gov In older men, estrogen has been shown to account for a significant portion of the total effect of sex steroids on bone resorption. nih.gov

Effects on Bone Mineral Content and Bone Volume

Estradiol benzoate has been observed to influence bone mineral content and volume. In rat models, administration of estradiol benzoate led to a non-significant increase in the density of the tibia and the tibial ash weight relative to bone volume. nih.gov It also resulted in a significant decrease in bone blood flow. nih.gov The maintenance of bone mineral density is a key function of estrogens. mdpi.comnih.gov

Studies in ovariectomized rats, a model for estrogen deficiency-induced osteoporosis, show that this condition leads to a significant reduction in both bone mineral density (BMD) and bone mineral content (BMC). scialert.netscialert.net Treatment with estradiol can correct these deficiencies. scialert.netscialert.net In postmenopausal women, long-term, higher-dose estrogen replacement therapy has been shown to substantially increase BMD at the lumbar spine and proximal femur, correlating with an increase in bone collagen content. nih.gov Even lower doses of transdermally administered 17β-estradiol can effectively prevent bone loss and lead to significant increases in bone mass in postmenopausal women. researchgate.net

Influence on Bone Gene Expression (e.g., Runt-Related Transcription Factor 2 (RUNX2), Receptor Activator of NF-κB Ligand (RANKL), Osteoprotegerin, IL-1β, IL-6, IL-7, TNF-α, PPAR-γ, Estrogen Receptor-α)

Estradiol exerts its influence on bone by modulating a complex network of genes that regulate osteoclast and osteoblast activity. A critical pathway is the osteoprotegerin (OPG)/receptor activator of NF-κB ligand (RANKL) system. mdpi.comnih.gov RANKL is essential for the differentiation and survival of osteoclasts, while OPG acts as a decoy receptor, inhibiting RANKL's function. nih.gov

Estrogen promotes the expression of OPG and suppresses RANKL, which inhibits the formation and activity of bone-resorbing osteoclasts. mdpi.comnih.govresearchgate.net In states of estrogen deficiency, RANKL expression in bone lining cells increases, leading to greater bone resorption. nih.govresearchgate.net Estradiol treatment can reverse this by suppressing RANKL expression. nih.govresearchgate.net This regulation is primarily mediated through Estrogen Receptor-α (ERα). nih.govresearchgate.net

Furthermore, estrogen deficiency leads to an increased secretion of several pro-inflammatory cytokines that stimulate bone resorption, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.gov Estradiol has been shown to inhibit the production of IL-6 in bone marrow stromal cells and osteoblasts. jci.org Studies in postmenopausal women suggest that TNF-α and possibly IL-1β are important mediators of the increased bone resorption seen in estrogen deficiency. nih.gov Estrogen also appears to influence the expression of its own receptors, ERα and ERβ, which are found in osteoblasts, osteoclasts, and osteocytes. nih.govresearchgate.net

| Gene/Protein | Effect of Estradiol/Estrogen | Cell Type(s) | Outcome on Bone Remodeling |

|---|---|---|---|

| RANKL | Decreased expression/suppression mdpi.comnih.govnih.govresearchgate.net | Bone lining cells, Osteoblasts, Periodontal ligament cells nih.govnih.gov | Inhibits osteoclast differentiation and activity, reducing bone resorption. mdpi.comnih.gov |

| Osteoprotegerin (OPG) | Increased expression mdpi.comnih.govresearchgate.net | Periodontal ligament cells, Osteoblasts scialert.netnih.gov | Inhibits RANKL, leading to decreased bone resorption. scialert.netnih.gov |

| IL-1β | Production is increased in estrogen deficiency mdpi.comnih.gov | Immune cells | Promotes bone resorption. nih.gov |

| IL-6 | Inhibited production jci.org | Bone marrow stromal cells, Osteoblasts jci.org | Reduces osteoclast development and bone resorption. jci.org |

| TNF-α | Production is increased in estrogen deficiency mdpi.comnih.gov | Immune cells | Promotes bone resorption. nih.gov |

| Estrogen Receptor-α (ERα) | Mediates the suppressive effect of estrogen on RANKL. nih.govresearchgate.net Expression appears to increase with increasing estradiol dose. harvard.edu | Bone lining cells, Osteoblasts, Chondrocytes nih.govharvard.edu | Essential for estrogen's protective effects on bone. nih.gov |

Effects on Longitudinal Bone Growth and Growth Plate Morphology via Estrogen Receptor Subtypes

Estrogens are crucial regulators of longitudinal bone growth, which occurs at the epiphyseal growth plates. nih.gov The effects of estrogen on the growth plate are mediated by estrogen receptors (ER), primarily ERα and ERβ, which are expressed in all zones of the growth plate cartilage. nih.govki.se

During puberty, estrogens contribute to the growth spurt but are also responsible for the eventual fusion of the growth plates, which ceases longitudinal growth. nih.govnih.gov High doses of estradiol accelerate the programmed senescence of the growth plate, leading to an earlier exhaustion of the proliferative potential of chondrocytes (cartilage cells) and consequently, earlier fusion. nih.gov This process involves a reduction in growth plate height and attenuated proliferation of growth plate chondrocytes. nih.govllu.edu

Studies using mouse models have been instrumental in delineating the roles of ER subtypes. ERα has been identified as the main mediator of estrogen's effects on bone growth and remodeling. nih.govgu.se Mice with a total inactivation of ERα exhibit affected longitudinal bone growth. nih.govllu.edu Specifically, ERα in the growth plate cartilage is essential for the reduction of growth plate height in response to high-dose estradiol and for the cessation of longitudinal bone growth in older mice. nih.govllu.edu In contrast, ERβ appears to play a less significant role in this process. nih.govijbs.com

Synergistic Interactions with Nutritional Factors (e.g., n-3 Polyunsaturated Fatty Acids)

Preclinical research suggests a synergistic relationship between estrogens and n-3 polyunsaturated fatty acids (PUFAs) in promoting bone health. medicalnewsbulletin.com Both estrogen and n-3 PUFAs are known to suppress osteoclasts, the cells responsible for bone resorption. medicalnewsbulletin.com

A study in ovariectomized rats investigated the combined effects of dietary n-3 PUFAs and 17β-estradiol. medicalnewsbulletin.com The results indicated that an increase in dietary n-3 PUFAs, in conjunction with estrogen supplementation, was effective in protecting bone tissue. medicalnewsbulletin.com This combination not only suppressed bone-resorbing osteoclasts but also appeared to up-regulate a transcription factor that drives bone formation. medicalnewsbulletin.com The protective effects were most potent when both agents were used together, suggesting a synergistic interaction. medicalnewsbulletin.com Meta-analyses of human trials also suggest that n-3 PUFA supplementation may have a beneficial effect on bone health, particularly for postmenopausal women, by inhibiting bone resorption and enhancing bone mineral density. nih.govnih.gov

Reproductive System Physiology and Pathology Research

Estradiol benzoate plays a significant role in modulating the female reproductive system. It has been shown to influence ovarian and uterine hemodynamics, which is crucial for reproductive processes like follicular development, oocyte maturation, and embryo survival. mdpi.com In postpartum dairy buffaloes, administration of estradiol benzoate enhanced blood perfusion to the ovaries and uterus, as indicated by Doppler ultrasonography. mdpi.com This vasodilatory effect is a known action of estradiol on reproductive organs. mdpi.com

In women, postovulatory administration of estradiol benzoate has been studied for its effects on the menstrual cycle. nih.gov While it did not alter the length of the luteal phase, a high dose was found to significantly prolong the subsequent follicular phase. nih.gov Estrogens are also known to modulate the stress response, with estradiol benzoate affecting the gene expression of norepinephrine biosynthetic enzymes in key brain regions involved in stress regulation. nih.gov These effects are mediated through both ERα and ERβ, highlighting the complex role of estrogen signaling in both reproductive and non-reproductive functions. nih.gov

Structure Activity Relationship Studies of Estradiol Benzoate and Its Isomers

Importance of C3 Esterification for Pharmacological Profile and Prodrug Characteristics

Esterification of estradiol (B170435) at the C3 position with benzoic acid to form estradiol 3-benzoate is a critical modification that transforms the potent estrogen into a prodrug. This chemical alteration significantly modifies its pharmacokinetic properties and is a key strategy to enhance its therapeutic utility.

Estradiol benzoate (B1203000) itself is considered to be essentially inactive, exhibiting a markedly reduced affinity for estrogen receptors (ERs) compared to its parent compound, estradiol. The binding affinity of estradiol benzoate for the human and murine estrogen receptor α (ERα) is significantly lower than that of estradiol, with reported IC50 values in the range of 22-28 nM selleckchem.comcaymanchem.comselleckchem.com. This represents a 6 to 10-fold reduction in binding affinity compared to estradiol selleckchem.comcaymanchem.com.

The primary pharmacological significance of C3 esterification lies in its ability to create a prodrug that requires in vivo enzymatic hydrolysis to release the active 17β-estradiol. This conversion is carried out by non-specific esterases present in the liver, blood, and various tissues. This two-step mechanism—initial administration of an inactive ester followed by gradual enzymatic cleavage—underpins the prolonged duration of action observed with estradiol benzoate when administered via intramuscular injection. The benzoate ester increases the lipophilicity of the molecule, allowing it to form a depot in adipose tissue from which it is slowly released and subsequently hydrolyzed.

This prodrug strategy also serves to protect estradiol from rapid first-pass metabolism in the liver, a major limitation of oral estradiol administration. By masking the phenolic hydroxyl group at the C3 position, estradiol benzoate can bypass immediate inactivation, leading to improved bioavailability when administered parenterally. The rate of hydrolysis and subsequent release of active estradiol is a key determinant of the duration of elevated estrogen levels. Studies comparing different estradiol esters have shown that the duration of action is influenced by the nature of the ester group. For instance, estradiol benzoate generally has a shorter duration of elevated estrogen levels (4-5 days) compared to longer-chain esters like estradiol valerate (B167501) (7-8 days) and estradiol cypionate (approximately 11 days) nih.gov.

| Estradiol Ester | Time to Peak Plasma Levels of Estradiol and Estrone (B1671321) | Average Duration of Elevated Estrogen Levels |

|---|---|---|

| Estradiol Benzoate | Approximately 2 days | 4-5 days |

| Estradiol Valerate | Approximately 2 days | 7-8 days |

| Estradiol Cypionate | Approximately 4 days | Approximately 11 days |

Stereochemical Influence on Estrogen Receptor Binding and Biological Activity (17α vs. 17β)

The stereochemistry of the hydroxyl group at the C17 position of the estradiol molecule is a critical determinant of its estrogenic activity. The two primary epimers, 17β-estradiol and 17α-estradiol, exhibit vastly different biological potencies, primarily due to their differential binding affinities for estrogen receptors.

17β-estradiol is the most potent naturally occurring estrogen in humans. Its high affinity for both ERα and ERβ is attributed to the specific orientation of the 17β-hydroxyl group, which allows for optimal interaction with the ligand-binding domain of the receptor uthscsa.edu. This high-affinity binding is a prerequisite for the subsequent conformational changes in the receptor that lead to the recruitment of coactivator proteins and the initiation of gene transcription.

In stark contrast, 17α-estradiol is the natural stereoisomer of 17β-estradiol and is considered to be a significantly weaker estrogen. Its biological activity is estimated to be only about 1.5% to 5% of that of 17β-estradiol, with variations depending on the species and tissue type. This reduced activity is a direct consequence of its much lower binding affinity for estrogen receptors mdpi.com. While 17α-estradiol can bind to both ERα and ERβ, it does so with a significantly lower affinity than its 17β counterpart mdpi.com.

Although considered less potent in classical genomic pathways, some studies suggest that 17α-estradiol may exert biological effects through non-genomic mechanisms or by interacting with other receptor systems. For instance, it has been shown to induce uterine relaxation, a non-genomic action, although it is less potent in this regard than 17β-estradiol plos.org. Furthermore, 17α-estradiol has been reported to antagonize some of the uterotrophic effects of 17β-estradiol plos.org.

The profound difference in biological activity between the 17α and 17β isomers underscores the high degree of stereoselectivity of the estrogen receptor. The precise spatial arrangement of the functional groups on the steroid nucleus is paramount for effective receptor binding and subsequent signal transduction.

| Isomer | Relative Estrogenic Potency | Estrogen Receptor Binding Affinity |

|---|---|---|

| 17β-Estradiol | High | High |

| 17α-Estradiol | Low (1.5-5% of 17β-estradiol) | Low |

Comparative Analysis with Other Estradiol Derivatives on Receptor Specificity and Potency

As a prodrug, estradiol 3-benzoate has a very low affinity for estrogen receptors. Its activity is dependent on its conversion to 17β-estradiol. In comparison, other estradiol esters such as estradiol valerate and estradiol cypionate are also prodrugs with low intrinsic receptor affinity. The primary difference between these esters lies in their pharmacokinetic profiles, which are dictated by the rate of hydrolysis of the ester bond nih.govwikipedia.org. This, in turn, affects the duration and peak levels of the released 17β-estradiol nih.gov.

When comparing the active metabolite, 17β-estradiol, to other estrogens, significant differences in receptor binding and potency are observed. For example, ethinylestradiol, a synthetic estrogen commonly used in oral contraceptives, exhibits a higher binding affinity for ERα than 17β-estradiol. This is due to the presence of an ethinyl group at the 17α position, which hinders its metabolic degradation.

The two main subtypes of the estrogen receptor, ERα and ERβ, are expressed in different tissues and can mediate distinct physiological effects. While many estrogens bind to both receptor subtypes, some ligands exhibit a degree of selectivity. For instance, some studies suggest that certain phytoestrogens and synthetic ligands have a higher relative affinity for ERβ over ERα. 17β-estradiol itself binds with high affinity to both ERα and ERβ.

The following table provides a comparative overview of the relative binding affinities of various estradiol derivatives and other estrogens for ERα and ERβ, with the affinity of 17β-estradiol for ERα set as the reference point (100%).

| Compound | Relative Binding Affinity for ERα (%) | Relative Binding Affinity for ERβ (%) |

|---|---|---|

| 17β-Estradiol | 100 | 94 |

| Estrone | 11 | 38 |

| Estriol | 13 | 21 |

| 17α-Estradiol | 7 | 4 |

| Ethinylestradiol | 121 | 108 |

| Estradiol 3-benzoate | 10 | Not Reported |

Note: Data compiled from various sources and may show variability depending on the assay conditions. The RBA for Estradiol 3-benzoate is based on its significantly lower affinity compared to estradiol, as reported in several studies.

This comparative analysis highlights the intricate relationship between the chemical structure of an estrogen and its interaction with its receptors. The choice of a particular estradiol derivative for therapeutic use is often guided by the desired pharmacokinetic profile and the specific clinical application.

Methodological Considerations in Estradiol Benzoate Research

In vivo Animal Models and Experimental Design

In vivo studies are fundamental to understanding the systemic effects of estradiol (B170435) benzoate (B1203000). The choice of animal model, experimental design, and administration protocol significantly influences the outcomes and interpretation of research findings.

Rodents, particularly rats and mice, are the most extensively used models in estradiol benzoate research due to their well-characterized reproductive physiology, genetic tractability, and relatively short gestation periods.

Mice: Various mouse strains are employed to investigate the effects of estradiol benzoate. For instance, C57BL/6 mice are frequently used to study the impact of ovariectomy and subsequent estradiol replacement on hypothalamic gene expression and behavior mdpi.com. ICR mice have been utilized in studies examining the dose-dependent effects of estradiol benzoate on fear conditioning plos.org. The aromatase knock-out (ArKO) mouse model, which cannot produce endogenous estrogens, has been instrumental in demonstrating the developmental and activational roles of estradiol in female sociosexual behaviors jneurosci.org. Hypogonadal (hpg) mice, which are genetically incapable of producing gonadotropin-releasing hormone (GnRH), serve as a model to study the effects of estradiol benzoate on luteinizing hormone (LH) secretion after receiving preoptic area grafts containing GnRH neurons nih.gov.

Rats: Rats are also a common model. Studies have used ovariectomized rats to explore how estradiol benzoate, in conjunction with stress, affects food intake and body weight nih.gov. Research has also focused on the transient neonatal exposure to estradiol benzoate in rats to induce infertility by disrupting hypothalamic Kisspeptin expression nih.gov.

Table 1: Rodent Models in Estradiol Benzoate Research

| Rodent Model | Specific Strain(s) | Area of Research | Reference |

|---|---|---|---|

| Mouse | C57BL/6 | Hypothalamic gene expression, behavior | mdpi.com |

| Mouse | ICR | Fear conditioning | plos.org |

| Mouse | Aromatase Knock-Out (ArKO) | Sociosexual behaviors | jneurosci.org |

| Mouse | Hypogonadal (hpg) | Luteinizing hormone secretion | nih.gov |

| Rat | Not specified | Food intake, body weight, stress response | nih.gov |

| Rat | Not specified | Neonatal sterilization, Kisspeptin expression | nih.gov |

Beyond rodents, a range of other animal models have been employed to investigate specific effects of estradiol benzoate.

Buffaloes: In postpartum dairy buffaloes, intramuscular administration of estradiol benzoate has been shown to enhance ovarian and uterine hemodynamics, an effect associated with increased nitric oxide levels nih.govresearchgate.netmdpi.com. It is also used in timed artificial insemination protocols to synchronize ovulation nih.govresearchgate.net.

Cockerels: Research in cockerels has demonstrated that embryonic treatment with estradiol benzoate can eliminate aggressive behavior in adulthood nih.gov. Studies have also used male chickens to model fatty liver hemorrhagic syndrome induced by estradiol benzoate injections nih.gov.

Pigeons: In pigeons, estradiol benzoate has been shown to modulate dopaminergic systems, affecting behaviors such as apomorphine-induced pecking nih.gov.

Gerbils: The female Mongolian gerbil has been used as a model to study the effects of estradiol benzoate on precopulatory behaviors following ovariectomy nih.gov.

The surgical removal of the gonads, known as ovariectomy in females and gonadectomy or castration in males, is a cornerstone experimental paradigm in estradiol benzoate research. This procedure creates a state of estrogen deficiency, allowing researchers to investigate the direct effects of subsequent estradiol benzoate administration.

This model is widely used across species, including mice mdpi.complos.orgjneurosci.orgnih.gov, rats nih.gov, and gerbils nih.gov, to mimic a postmenopausal state and study hormone replacement. For example, in ovariectomized mice, estradiol benzoate treatment has been shown to reverse disruptions in hypothalamic gene expression and behavior mdpi.com. Similarly, studies in ovariectomized gerbils have evaluated the role of estradiol benzoate in restoring female prostate gland histophysiology researchgate.net. The timing of hormonal and behavioral assessments post-ovariectomy is a critical consideration, as significant reductions in plasma estradiol levels are observed at different time points following the surgery frontiersin.org. This surgical model is indispensable for isolating the physiological and behavioral consequences of estrogen loss and the restorative effects of compounds like estradiol benzoate.

The pharmacological effects of estradiol benzoate are significantly influenced by the choice of solvent and the route of administration, which together determine its absorption, distribution, metabolism, and excretion.

Solvents: Estradiol benzoate is often dissolved in oil-based vehicles for administration. Sesame oil is a commonly used solvent for subcutaneous or intramuscular injections in rodent and avian studies plos.orgjneurosci.orgnih.govresearchgate.net. Mineral oil has also been used as a vehicle in studies with gerbils researchgate.net. The solubility of estradiol benzoate is higher in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) caymanchem.com.

Administration Routes:

Intramuscular (IM) Injection: This is a frequent route for administering estradiol benzoate in larger animals like buffaloes to study its effects on reproductive hemodynamics nih.govresearchgate.netmdpi.com. In heifers, intramuscular administration in an oil vehicle results in higher plasma estradiol concentrations compared to intravaginal application nih.gov.

Subcutaneous (SC) Injection: This route is common in rodent studies for investigating behavioral and physiological effects plos.orgjneurosci.org. Protocols for estradiol replacement in ovariectomized mice often utilize subcutaneous injections of estradiol benzoate dissolved in sesame oil nih.gov.

Subcutaneous Implantation: Silicone capsules containing estradiol benzoate can be implanted subcutaneously to provide a sustained release of the hormone, a method used in studies of neonatal exposure in rats nih.gov.